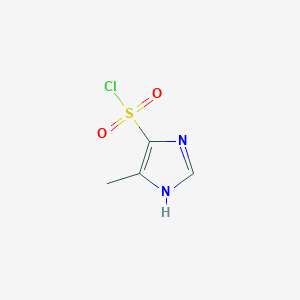
5-methyl-1H-imidazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1H-imidazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C4H5ClN2O2S and a molecular weight of 180.61 g/mol . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its reactivity due to the presence of both sulfonyl chloride and imidazole moieties, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-methyl-1H-imidazole-4-sulfonyl chloride typically involves the chlorination of 5-methyl-1H-imidazole-4-sulfonic acid. One common method includes the reaction of 5-methyl-1H-imidazole-4-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-methyl-1H-imidazole-4-sulfonic acid+SOCl2→5-methyl-1H-imidazole-4-sulfonyl chloride+SO2+HCl
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-methyl-1H-imidazole-4-sulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation Products: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.
Aplicaciones Científicas De Investigación
Chemistry:
5-methyl-1H-imidazole-4-sulfonyl chloride is widely used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of sulfonamide-based drugs and other bioactive molecules.
Biology and Medicine:
In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates. It is particularly valuable in the development of enzyme inhibitors and receptor antagonists.
Industry:
In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-methyl-1H-imidazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in the synthesis of various bioactive compounds.
Comparación Con Compuestos Similares
- 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
- 1-methyl-1H-imidazole-4-sulfonyl chloride
- 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride
Comparison:
5-methyl-1H-imidazole-4-sulfonyl chloride is unique due to the presence of a methyl group at the 5-position of the imidazole ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to its analogs, such as 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, the methyl group provides different steric and electronic properties, which can be advantageous in specific synthetic applications .
Propiedades
IUPAC Name |
5-methyl-1H-imidazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-3-4(7-2-6-3)10(5,8)9/h2H,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHNMPGYUKTZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Urea, N-(2,3-dihydro-3-benzofuranyl)-N'-[4-[(3-fluorophenyl)methyl]tetrahydro-2H-pyran-4-yl]-](/img/structure/B6602139.png)
![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)

![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)

![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)

![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)


